molecular formula C15H17N3O4 B3032970 diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate CAS No. 65642-21-9

diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate

Cat. No.: B3032970
CAS No.: 65642-21-9
M. Wt: 303.31 g/mol
InChI Key: GGHGDSRFDFSQIN-UHFFFAOYSA-N
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Description

Diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate is a malonate derivative featuring a 1H-indazol-6-ylamino substituent. The indazole moiety, a bicyclic aromatic system with two adjacent nitrogen atoms, imparts unique electronic and steric properties, making this compound of interest in pharmaceutical and coordination chemistry .

Properties

IUPAC Name

diethyl 2-[(1H-indazol-6-ylamino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-3-21-14(19)12(15(20)22-4-2)9-16-11-6-5-10-8-17-18-13(10)7-11/h5-9,16H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHGDSRFDFSQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC2=C(C=C1)C=NN2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377648
Record name 11T-0876
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65642-21-9
Record name 11T-0876
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition : The primary amine of 1H-indazol-6-amine attacks the ethoxymethylene group, displacing ethanol and forming a Schiff base intermediate.
  • Tautomerization : The intermediate undergoes keto-enol tautomerization to yield the thermodynamically stable malonate adduct.

Optimization Parameters

Key variables influencing yield and purity include:

Parameter Optimal Range Impact on Yield
Molar Ratio (Amine:Malonate) 1:1.05–1.2 Maximizes conversion without side products
Temperature 145–160°C Accelerates kinetics while minimizing decomposition
Catalyst Loading 5–10 wt% (ionic catalyst) Enhances reaction rate and selectivity
Solvent Anhydrous Ethanol Facilitates reflux and intermediate solubility

Data from continuous flow reactors demonstrate that maintaining a vacuum of -0.03MPa reduces ethanol accumulation, shifting equilibrium toward product formation.

Loaded Ionic Catalysts for Continuous Condensation

A patent by CN104860818A discloses a breakthrough using immobilized ionic catalysts to enable continuous synthesis. This method addresses traditional batch limitations such as prolonged heating and low plant efficiency.

Catalyst Design

The catalyst comprises:

  • Carrier : Weakly acidic cation-exchange resin (e.g., Amberlyst 15).
  • Active Ions : Ni²⁺/Mn²⁺ or Fe³⁺/Zn²⁺ combinations, which stabilize the transition state during nucleophilic attack.

Process Configuration

  • Reactor Setup : Three serially connected reactors with integrated rectification columns (4–6m height, 5–30 theoretical plates).
  • Operating Conditions :
    • Temperature gradient: 140°C (Reactor 1) → 160°C (Reactor 3).
    • Pressure: -0.03MPa to facilitate ethanol removal.
    • Residence time: 45–60 minutes per reactor.

Outcome :

  • Yield : 87–92% with <2% dialkylated byproducts.
  • Catalyst Lifespan : >500 hours without significant deactivation.

Multi-Component Reaction with In Situ Amine Generation

An alternative one-pot strategy reduces nitro precursors to amines using Fe(0), followed by immediate condensation. This approach eliminates the need for pre-synthesized 1H-indazol-6-amine.

Reaction Sequence

  • Reduction : 6-Nitro-1H-indazole → 1H-indazol-6-amine via Fe(0)/HCl.
  • Knoevenagel Condensation : Reaction with diethyl ethoxymethylenemalonate.

Advantages

  • Atom Economy : Avoids isolation/purification of the amine intermediate.
  • Yield : 78–84% with 99% conversion of nitro groups.

Solvent and Stoichiometric Optimization

Solvent Screening

Solvent Dielectric Constant Yield (%) Purity (%)
Ethanol 24.3 85 98
Toluene 2.4 62 89
Dimethylformamide 36.7 91 97

Polar aprotic solvents like DMF enhance malonate solubility but require rigorous drying to prevent hydrolysis.

Stoichiometric Ratios

Excess diethyl ethoxymethylenemalonate (1.2 equiv) suppresses oligomerization of the indazole amine. Higher equivalents (>1.5) lead to ester degradation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Energy Cost (kWh/kg)
Batch Condensation 75–80 95 Moderate 120
Continuous Catalytic 87–92 99 High 85
Multi-Component 78–84 97 Moderate 95

The continuous catalytic method emerges as superior for industrial applications due to its energy efficiency and high throughput.

Challenges and Mitigation Strategies

  • Dialkylation : Controlled stoichiometry and low reaction temperatures (<160°C) reduce bis-adduct formation.
  • Catalyst Leaching : Immobilization on macroreticular resins minimizes metal contamination in the product.
  • Ethanol Byproduct Management : Vacuum rectification columns achieve >97% ethanol removal, preventing reverse reactions.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine or hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indazole derivatives, while reduction can produce amine-substituted malonates.

Scientific Research Applications

Diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural and physical properties of diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate and related compounds:

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications/Findings
This compound 1H-Indazol-6-ylamino N/A C₁₆H₁₈N₄O₄ 330.34 N/A N/A Potential ligand or drug precursor
Diethyl 2-[(3-bromophenyl)amino]methylene]malonate 3-Bromophenyl N/A C₁₄H₁₇BrNO₄ 351.20 71–73 90 Ligand synthesis
Diethyl 2-[(4-chlorophenyl)amino]methylene]malonate 4-Chlorophenyl N/A C₁₄H₁₇ClNO₄ 306.74 N/A N/A Intermediate in heterocycle synthesis
Diethyl 2-[(4-oxo-4H-chromen-3-yl)methylene]malonate 4-Oxo-4H-chromen-3-yl N/A C₁₇H₁₆O₆ 316.31 112–114 97 Chromone-based reactivity studies
Diethyl {[(6-methylpyridin-2-yl)amino]methylene}malonate 6-Methylpyridin-2-yl 13250-95-8 C₁₃H₁₇N₃O₄ 291.29 N/A N/A Commercial availability; coordination chemistry
Diethyl 2-[(3,4-dichlorophenyl)amino]methylene]malonate 3,4-Dichlorophenyl 26832-89-3 C₁₄H₁₅Cl₂NO₄ 332.18 N/A N/A Halogenated analog for agrochemical studies
Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate 4H-1,2,4-triazol-4-yl N/A C₁₀H₁₄N₄O₄ 254.24 N/A N/A Triazole-based reactivity

Physical and Spectral Properties

  • Melting Points: Halogenated derivatives (e.g., 3-bromo: 71–73°C) exhibit higher melting points than non-halogenated analogs due to increased molecular symmetry and intermolecular forces . The chromone derivative melts at 112–114°C, reflecting its rigid planar structure .
  • Spectroscopic Data : IR spectra for the chromone derivative show peaks at 1716 cm⁻¹ (C=O stretch) and 1632 cm⁻¹ (C=C stretch) . Similar carbonyl signals are expected for the indazole analog.

Biological Activity

Diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indazole moiety linked to a malonate ester. Its molecular formula is C12H14N4O4C_{12}H_{14}N_{4}O_{4}, with a molecular weight of approximately 302.31 g/mol. The compound's structure allows for diverse interactions with biological macromolecules, which is crucial for its biological activity.

The mechanisms by which this compound exerts its effects are thought to involve:

  • Enzyme Inhibition : The indazole ring can interact with various enzymes through non-covalent interactions such as hydrogen bonding and π-π stacking, potentially modulating their activity.
  • Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways relevant to various diseases .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

2. Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.

3. Anticancer Activity

This compound has demonstrated anticancer potential in vitro. Studies indicate that it can inhibit the proliferation of cancer cell lines, suggesting its utility as a lead compound in cancer therapy .

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

Compound NameStructural FeaturesUnique Aspects
Diethyl MalonateSimple malonate structureLacks indazole moiety
Indazole DerivativesVarious substitutions on the indazole ringDiverse biological activities based on substitutions
Diethyl 2-[(1H-indazol-3-ylamino)methylene]malonateIndazole ring, malonate esterDifferent position of amino group on indazole

This comparison highlights the unique structural characteristics of this compound, which enhance its reactivity and biological activity compared to simpler analogs.

Case Studies and Research Findings

While specific case studies on this compound are sparse, the following findings from related research provide insights into its potential applications:

  • Anticancer Studies : In vitro studies have shown that compounds similar to this compound can inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .
  • Mechanistic Insights : Investigations into the binding affinities of indazole derivatives with target proteins have revealed that modifications in the indazole structure can significantly alter their biological activity, suggesting a structure–activity relationship (SAR) that warrants further exploration .

Q & A

Q. What are the optimal synthetic routes for preparing diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via a condensation reaction between an aromatic amine (e.g., 1H-indazol-6-amine) and ethoxymethylene malonate diethyl ester (EMME). Key parameters include:

  • Temperature : Heating at 120–135°C under inert conditions (e.g., nitrogen) ensures efficient condensation .
  • Solvent : Toluene or 1,2-dichloroethane is preferred due to their high boiling points and compatibility with Dean-Stark traps for azeotropic water removal .
  • Catalysis : Acidic conditions (e.g., p-toluenesulfonic acid) accelerate imine formation, while bases (e.g., DIEA) are used in alkylation steps .
  • Purification : Recrystallization from n-hexane or column chromatography (silica gel, EtOAc/hexane gradients) improves yield and purity .

Q. How does the electronic structure of diethyl malonate derivatives influence their reactivity in condensation reactions?

Methodological Answer: The α-hydrogens adjacent to the two electron-withdrawing ester groups in diethyl malonate are highly acidic (pKa ~13), facilitating enolate formation. This enolate acts as a nucleophile, attacking electrophilic carbonyl carbons in aldehydes, ketones, or isocyanates to form C–C bonds. The resulting β-ketoester intermediates are pivotal for constructing heterocycles (e.g., pyridines, quinolones) via cyclization and decarboxylation . Computational studies (e.g., DFT) can further elucidate charge distribution and regioselectivity in these reactions .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • HPLC : Reverse-phase HPLC with a C18 column (mobile phase: MeCN/H2O with 0.1% H3PO4 or formic acid) resolves impurities and confirms purity. Retention times vary with ester/amine substituents .
  • NMR : 1H^1H- and 13C^{13}C-NMR identify key structural features:
    • δ 8.5–9.5 ppm (methylene proton adjacent to imine).
    • δ 1.2–1.4 ppm (ethyl ester methyl groups).
    • Carbonyl carbons appear at δ 165–170 ppm .
  • X-ray Crystallography : Determines molecular conformation and intramolecular H-bonding (e.g., between the malonate ester and indazole NH) .

Advanced Research Questions

Q. How can contradictory data on reaction yields or regioselectivity be resolved in the synthesis of malonate-derived heterocycles?

Methodological Answer: Discrepancies often arise from:

  • Substituent Effects : Electron-donating groups (e.g., methoxy) on the amine reduce electrophilicity, slowing condensation. Steric hindrance in ortho-substituted anilines may also reduce yields .
  • Reaction Monitoring : Use in-situ techniques (e.g., FTIR for imine formation at ~1650 cm1^{-1}) or LC-MS to detect intermediates and optimize reaction time .
  • Computational Modeling : Predict regioselectivity using molecular docking or transition-state simulations (e.g., Gaussian09) to identify steric/electronic barriers .

Q. What strategies enhance the selectivity of alkylation reactions involving diethyl malonate enolates?

Methodological Answer:

  • Base Selection : Strong, bulky bases (e.g., LDA) generate enolates with higher regioselectivity for α-alkylation over β-pathways .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize enolate ions, while additives like HMPA increase reactivity toward electrophiles .
  • Temperature Control : Low temperatures (−78°C) minimize side reactions (e.g., over-alkylation) .

Q. How can the compound’s potential as a precursor for quinolone antibiotics be systematically evaluated?

Methodological Answer:

  • Cyclization Studies : React with aldehydes/ketones (e.g., benzaldehyde) under basic conditions to form pyridine/quinolone cores. Monitor decarboxylation via 13C^{13}C-NMR loss of carbonyl signals .
  • Biological Screening : Test intermediates against bacterial DNA gyrase using enzymatic assays (IC50_{50} determination) .
  • SAR Analysis : Modify the indazole/ester substituents and correlate structural changes with antimicrobial activity .

Q. What are the key safety considerations when handling this compound?

Methodological Answer:

  • Toxicity : Limited data suggest potential irritancy (H315, H319). Conduct Ames tests for mutagenicity and acute toxicity studies in rodent models .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of fine powders .
  • Waste Disposal : Hydrolyze esters with aqueous NaOH (1M) to malonic acid derivatives before incineration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate
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diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate

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